molecular formula C18H34ClN2O8PS B601432 Clindamycin 3-Phosphate CAS No. 28708-34-1

Clindamycin 3-Phosphate

Cat. No. B601432
CAS RN: 28708-34-1
M. Wt: 504.96
InChI Key:
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Description

Clindamycin 3-Phosphate is a derivative of clindamycin and is active against aerobic gram-positive, anaerobic gram-positive, and gram-negative bacteria . It is used to treat bacterial infections and may be given to patients who have had an allergic reaction to penicillin . It is also used to treat acne .


Synthesis Analysis

Clindamycin phosphate is the prodrug of clindamycin with no antimicrobial activity in vitro but can be rapidly converted in vivo to the parent drug, clindamycin, by phosphatase ester hydrolysis .


Molecular Structure Analysis

The molecular formula of Clindamycin 3-Phosphate is C18H34ClN2O8PS . It has a molecular weight of 505.0 g/mol . The structure of Clindamycin 3-Phosphate includes a 2D structure and a 3D conformer .


Chemical Reactions Analysis

Clindamycin phosphate is a prodrug that is rapidly converted in vivo to the parent drug, clindamycin, by phosphatase ester hydrolysis . This conversion is part of the drug’s chemical reactions.


Physical And Chemical Properties Analysis

Clindamycin 3-Phosphate has a molecular weight of 505.0 g/mol, a Hydrogen Bond Donor Count of 5, a Hydrogen Bond Acceptor Count of 10, and a Rotatable Bond Count of 9 . Its Exact Mass and Monoisotopic Mass are both 504.1462019 g/mol . Its Topological Polar Surface Area is 174 Ų .

Scientific Research Applications

1. Dermatology and Acne Treatment

Scientific Field:

Dermatology and clinical pharmacology.

Summary:

Clindamycin 3-Phosphate (CLI) is a lincosamide antibiotic commonly used for the systemic treatment of staphylococcal, streptococcal, and gram-positive anaerobic bacterial infections. In dermatology, it plays a crucial role in managing acne.

Methods and Experimental Procedures:

  • Topical Formulation : CLI is available in various forms, including a gel formulation containing clindamycin phosphate. Researchers have investigated the efficacy of a once-daily application of clindamycin phosphate 1.2% combined with benzoyl peroxide (BPO) 3.75% gel for acne treatment .

Results and Outcomes:

  • The pilot study demonstrated that the combination of clindamycin phosphate and BPO significantly reduced acne lesion counts, particularly in relation to self-reported perimenstrual acne .

2. Antitumor Potential

Scientific Field:

Oncology and drug discovery.

Summary:

Researchers have explored Clindamycin derivatives (specifically compounds 3 and 3e) to unveil their antitumor potential.

Methods and Experimental Procedures:

  • Identification of Promising Target : The Family A G-protein-coupled receptor emerged as a prominent antitumor candidate .

Results and Outcomes:

  • Clindamycin derivatives showed promise as potential antitumor agents, warranting further investigation for cancer therapy .

Future Directions

Clindamycin 3-Phosphate is commonly used as part of an oral multimodal alternative for prolonged parenteral antibiotic regimens, e.g., to treat bone and joint or prosthesis-related infections . It is also frequently used for (surgical) prophylaxis in the event of beta-lactam allergy . Future research could focus on the potential relevance of the drug’s metabolites and disposition in special populations, as well as drug–drug interactions derived from CYP3A4 inducers and inhibitors .

properties

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(1S,2R)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)16(29-30(25,26)27)14(23)18(28-15)31-4/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10-,11+,12-,13+,14-,15-,16+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGZEXFHZBYORP-SUXZLHENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)OP(=O)(O)O)O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)OP(=O)(O)O)O)[C@@H](C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34ClN2O8PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747362
Record name [(2R,3S,4S,5R,6R)-2-[(1S,2R)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3S,4S,5R,6R)-2-[(1S,2R)-2-Chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] dihydrogen phosphate

CAS RN

28708-34-1
Record name [(2R,3S,4S,5R,6R)-2-[(1S,2R)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
20
Citations
TF Brodasky, C Lewis - The Journal of Antibiotics, 1972 - jstage.jst.go.jp
… There is some TLCevidence that clindamycin3-phosphate undergoes a similar reaction and maybe removed from the reaction pool. This could also contribute to the low extent of …
Number of citations: 9 www.jstage.jst.go.jp
AD Argoudelis, JH Coats, SA Mizsak - The Journal of Antibiotics, 1977 - jstage.jst.go.jp
… clindamycin not only to clindamycin 3-phosphate but, in … small amounts of clindamycin 3-phosphate was concentrated to … of material which contained clindamycin 3-phosphate and small …
Number of citations: 24 www.jstage.jst.go.jp
JH Coats, AD Argoudelis - Journal of Bacteriology, 1971 - Am Soc Microbiol
… The clindamycin 3phosphate structure that we propose is … 3phosphate and clindamycin 3-phosphate was identical to the … determined to be clindamycin 3-phosphate by alkaline phos…
Number of citations: 25 journals.asm.org
W Morozowich, RG Williams - Journal of Pharmaceutical Sciences, 1975 - Elsevier
… clindamycin 3-phosphate and clindamycin 4-phos- … 2-phosphate (I) but not with clindamycin 3-phosphate (IV) or clindamycin 4-… 4-phosphate < clindamycin 3-phosphate < clindamycin 2-…
Number of citations: 8 www.sciencedirect.com
LW Brown - Journal of Pharmaceutical Sciences, 1978 - Elsevier
… clindamycin 3-phosphate, clindamycin 4-phosphate, and … 2-phosphate, clindamycin 3-phosphate, and clindamycin 4-… 2-phosphate while clindamycin 3-phosphate is eluted at the same …
Number of citations: 36 www.sciencedirect.com
JH Coats - Methods in Enzymology, 1975 - Elsevier
… The product of the clindamycin phosphotransferase reaction, clindamycin 3-phosphate, lacks in vitro antibacterial activity. Its formation from clindamycin can be followed by measuring …
Number of citations: 2 www.sciencedirect.com
JM Migton, L Kennon, M Sideman… - Drug Development …, 1984 - Taylor & Francis
The stability of clindamycin hydrochloride and clindamycin phosphate was studied in topical liquid formulations prepared with the following solvents: solvent A (70% isopropanol, 10% …
Number of citations: 4 www.tandfonline.com
K Egle, I Skadins, A Grava, L Micko, V Dubniks… - International Journal of …, 2022 - mdpi.com
… Brown [19] mentions that in addition to free clindamycin, clindamycin 3-phosphate, clindamycin 4-phosphate and clindamycin 2-phosphate are formed during conversion. In contrast, …
Number of citations: 3 www.mdpi.com
JW Munson, EJ Kubiak - Journal of pharmaceutical and biomedical …, 1985 - Elsevier
… phenone and clindamycin-3-phosphate. Since this is of significance only for the analysis of bulk drug, several lots were examined closely for the presence of clindamycin-3phosphate. …
Number of citations: 16 www.sciencedirect.com
AD Argoudelis, JH Coats - Journal of the American Chemical …, 1971 - ACS Publications
… Previous papers have described the microbial phosphorylation2 of clindamycin to clindamycin 3-phosphate (II) and the conversion of clindamycin to A-demethylclindamycin or …
Number of citations: 25 pubs.acs.org

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